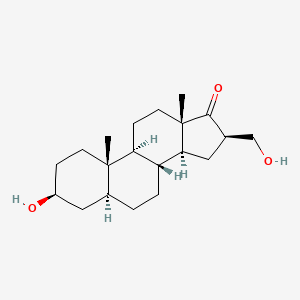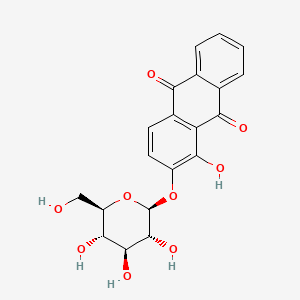
1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone is a monosaccharide derivative that is alizarin substituted by a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It is a beta-D-glucoside, a monosaccharide derivative and a monohydroxyanthraquinone. It derives from an alizarin.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Research has shown that anthraquinone glycosides, which include compounds structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have significant cytotoxic properties. For instance, a fraction containing anthraquinones from Gladiolus segetum demonstrated 82% cytotoxicity against MRC-5 cell lines at a concentration of 1 mg/mL (Abdessemed et al., 2011).
Antioxidant Activity
Anthraquinone glycosides have also been found to exhibit antioxidant properties. For example, certain compounds isolated from Rumex pictus, including 1-hydroxy-3-methyl-9,10-anthraquinone-6-O-β-D-glucopyranoside-8-olate, displayed significant antioxidant activity against DPPH and ABTS+ (El-Kashak et al., 2017).
Photosemiconducting Properties
Organic compounds derived from 9,10-anthraquinone, such as 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, have attracted attention due to their optical and photosemiconducting properties. These compounds have potential applications in the field of electronics and materials science (Mahajan et al., 2002).
Antibacterial Activity
Some derivatives of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, which are structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have shown antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Nurbayti et al., 2022).
Antitumor Effects
Research has also uncovered the antitumor effects of anthraquinone glycosides. Compounds such as 1-methyl-8-hydroxyl-9,10-anthraquinone-3-O-β-d-(6'-O-cinnamoyl)glucopyranoside have been isolated from natural sources and demonstrated antitumor properties (Zhang et al., 2010).
Propiedades
Número CAS |
31297-82-2 |
|---|---|
Fórmula molecular |
C20H18O9 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-17(25)18(26)19(27)20(29-12)28-11-6-5-10-13(16(11)24)15(23)9-4-2-1-3-8(9)14(10)22/h1-6,12,17-21,24-27H,7H2/t12-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
LPUCQUKLBVSNAF-UJXPUUNTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Otros números CAS |
31297-82-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



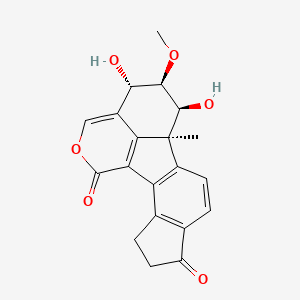
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

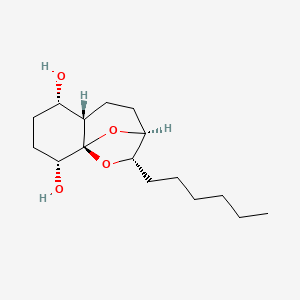



![N-[(2R,6S,9S,14aS,15S,16S,20S,23S,25aS)-11-[(2-aminoethyl)amino]-2,15-dihydroxy-6-[(1R)-1-hydroxyethyl]-23-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl]-4'-(octyloxy)biphenyl-4-carboxamide](/img/structure/B1250453.png)

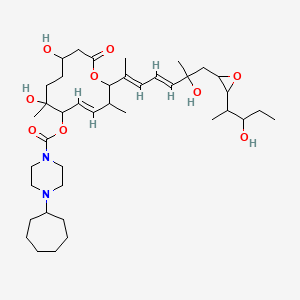
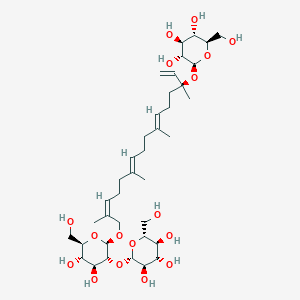

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)
